molecular formula C7H12ClNO2 B13588312 6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one

6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one

Cat. No.: B13588312
M. Wt: 177.63 g/mol
InChI Key: FADOXHFBIDUDJC-UHFFFAOYSA-N
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Description

6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one is a heterocyclic organic compound that contains an oxazinanone ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one typically involves the reaction of 3-methyl-1,3-oxazinan-2-one with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at a temperature range of 50-70°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.

    Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation can produce an oxazinanone oxide.

Scientific Research Applications

6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylating activity is the basis for its potential use as an anticancer agent, as it can induce DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Nitrogen Mustards: Compounds like mechlorethamine and chlorambucil share similar alkylating properties.

    Sulfur Mustards: Compounds such as mustard gas (bis(2-chloroethyl) sulfide) also have alkylating activity but differ in their chemical structure and toxicity.

Uniqueness

6-(2-Chloroethyl)-3-methyl-1,3-oxazinan-2-one is unique due to its oxazinanone ring, which imparts distinct chemical properties and reactivity. Unlike nitrogen and sulfur mustards, it has a more defined and potentially less toxic profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one

InChI

InChI=1S/C7H12ClNO2/c1-9-5-3-6(2-4-8)11-7(9)10/h6H,2-5H2,1H3

InChI Key

FADOXHFBIDUDJC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(OC1=O)CCCl

Origin of Product

United States

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